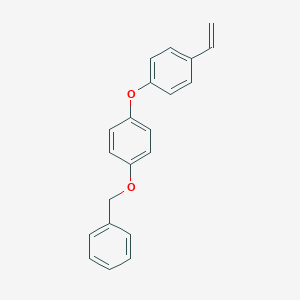

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene

Description

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene is a diaryl ether derivative featuring a central benzene ring substituted with a benzyloxy (–O–CH₂–C₆H₅) group at the 1-position and a 4-vinylphenoxy (–O–C₆H₄–CH=CH₂) group at the 4-position. The benzyloxy group enhances solubility in organic solvents, while the vinyl group provides a reactive site for polymerization or further functionalization, making the compound valuable in materials science and pharmaceutical intermediates . Analogous compounds, such as 4-(benzyloxy)-3-hydroxybenzaldehyde, are synthesized via benzylation of phenolic substrates using benzyl bromide under basic conditions (e.g., NaHCO₃ or NaH), with yields ranging from 30% to 88% depending on substituents .

Properties

IUPAC Name |

1-ethenyl-4-(4-phenylmethoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-2-17-8-10-20(11-9-17)23-21-14-12-19(13-15-21)22-16-18-6-4-3-5-7-18/h2-15H,1,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVMGDXVAWJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene typically involves the reaction of 4-vinylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene depends on the specific application and reaction it is involved in. Generally, the compound can interact with various molecular targets through its functional groups. For example, the vinyl group can participate in polymerization reactions, while the benzyloxy group can undergo nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene and related diaryl ethers:

Table 1: Comparative Analysis of Selected Diaryl Ether Derivatives

Key Findings:

Reactivity and Stability :

- Electron-withdrawing groups (e.g., –CF₃ in ) reduce reactivity in cross-etherification due to decreased nucleophilicity, whereas electron-donating groups (e.g., –OCH₃ in ) enhance it. The vinyl group in the target compound is electron-rich, favoring polymerization or Diels-Alder reactions .

- Steric hindrance from bulky substituents (e.g., –C₆H₄–CF₃ in ) can impede reactions, as seen in failed cross-etherification attempts at 120°C . The vinyl group, being less bulky, may avoid such issues.

Synthetic Efficiency: Yields vary significantly with substitution patterns. Trifluoromethyl-substituted ethers achieve 88% yields via radical pathways , while phenolic aldehydes like C1 yield only 30% due to competing side reactions .

Applications :

- Pharmaceuticals : Compounds with hydroxyl or aldehyde groups (e.g., C1) are intermediates in β-blocker synthesis , while vicinal diaryl ethers (e.g., ) are precursors to bioactive isoxazoles.

- Materials Science : Ethynyl () and vinyl (target compound) groups are pivotal in polymer and liquid crystal development.

- Radiolabeling : Fluoromethyl derivatives () are used in ¹⁹F NMR studies for tracking metabolic pathways.

Safety and Handling :

- Bromo- and nitro-substituted ethers (e.g., ) carry higher hazards (e.g., irritancy) compared to vinyl or methoxy derivatives. The target compound’s vinyl group may require stabilization to prevent premature polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.